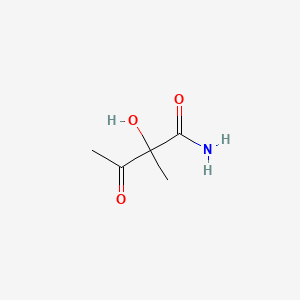

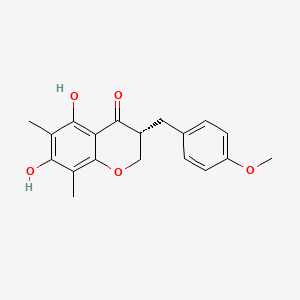

![molecular formula C14H28O2 B579962 肉豆蔻酸,[1-14C] CAS No. 17029-30-0](/img/structure/B579962.png)

肉豆蔻酸,[1-14C]

描述

Myristic acid, also known as tetradecanoic acid, is a naturally occurring saturated fatty acid . It is commonly found in animal and vegetable fats and oils, notably in nutmeg, palm kernel oil, coconut oil, and butter fat . It can also be synthesized in laboratories through various methods such as fatty acid synthesis or the hydrolysis of triglycerides .

Synthesis Analysis

A series of composite phase change materials (PCMs) were synthesized using myristic acid (MA) as the PCM, magnesium oxide (MgO), and hexagonal boron nitride (h-BN) as both support materials and thermal conductivity enhancers .Molecular Structure Analysis

Myristic acid is a 14-carbon chain fatty acid, which is represented in the standard structure of fatty acids . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior .Chemical Reactions Analysis

Myristic acid is a 14-carbon chain fatty acid, which is represented in the standard structure of fatty acids . The hydrocarbon chain provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior .Physical And Chemical Properties Analysis

Myristic acid is a colorless or white solid . It has a melting point of about 54.4 degrees Celsius, and a boiling point of 250.6 degrees Celsius at 760 mm Hg . It is insoluble in water but soluble in alcohol, benzene, and other organic solvents .科学研究应用

蛋白质相互作用:肉豆蔻酸与牛血清白蛋白相互作用,如通过 13C NMR 光谱研究的那样。这些相互作用显示出异质结合位点,并表明结合的肉豆蔻酸的快速内部运动,表明与蛋白质的动态相互作用 (Hamilton 等人,1984).

抗真菌活性:已发现肉豆蔻酸的类似物对各种酵母和真菌表现出抗真菌活性,表明在开发抗真菌剂方面的潜在应用 (Parang 等人,1996).

分枝酸合成:肉豆蔻酸用于合成分枝酸,分枝酸是某些细菌细胞壁中的关键成分。这个方面对于理解细菌生理学和病理学至关重要 (Shimakata 等人,1984).

热能储存:肉豆蔻酸与月桂酸混合时,形成共晶混合物,在低温太阳能储存中具有潜在应用,展示了其在可再生能源技术中的效用 (Keleş 等人,2005).

反刍动物中甲烷的抑制:肉豆蔻酸作为饲料添加剂来抑制绵羊的甲烷排放,表明其在减少牲畜温室气体排放方面的潜在用途 (Machmüller 等人,2003).

肌肉细胞利用:已经研究了肉豆蔻酸在肌肉细胞中的利用和加工,突出了其在调节细胞功能和掺入各种脂质组分中的作用 (Wang 等人,1991).

对肝细胞的影响:肉豆蔻酸诱导人肝细胞的蛋白质组和分泌组变化,这有助于阐明其与增加心血管疾病风险相关背后的机制 (Speziali 等人,2018).

食品工业应用:已经评估了肉豆蔻酸作为食品成分的安全性,考虑到其在食品工业中的广泛使用以及在标准消费水平下的低毒性 (Burdock & Carabin, 2007).

调节和信号功能:肉豆蔻酸已被认为在各种细胞过程中具有调节和信号功能,包括蛋白质酰化和代谢途径调节 (Beauchamp 等人,2009).

脂肪酸合成:某些真菌(如青霉菌)合成不饱和脂肪酸涉及肉豆蔻酸作为次要底物,表明其在微生物代谢中的作用 (Bennett & Quackenbush, 1969).

安全和危害

未来方向

Research continues into the use of myristic acid in drug delivery systems. Due to its lipophilic nature, it may increase the bioavailability of certain medications, making them more effective . Studies are also ongoing to better understand the role of myristic acid in cellular signaling and how this can be leveraged for therapeutic interventions in various diseases .

属性

IUPAC Name |

(114C)tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-HKGQFRNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[14C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313228 | |

| Record name | Tetradecanoic-1-14C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myristic acid, [1-14C] | |

CAS RN |

17029-30-0 | |

| Record name | Tetradecanoic-1-14C acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic-1-14C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

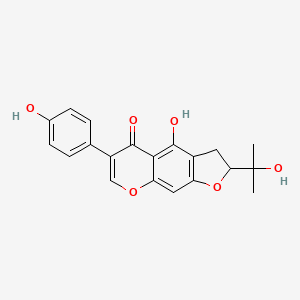

![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)

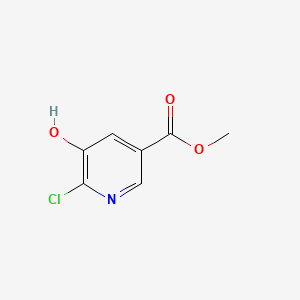

![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)